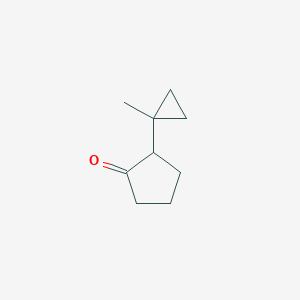

2-(1-Methylcyclopropyl)cyclopentan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

89237-94-5 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)cyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-9(5-6-9)7-3-2-4-8(7)10/h7H,2-6H2,1H3 |

InChI Key |

PKVFYNKVHONOGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2CCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methylcyclopropyl Cyclopentan 1 One

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(1-methylcyclopropyl)cyclopentan-1-one reveals several potential bond disconnections that inform viable synthetic strategies. The most logical disconnection is the bond between the cyclopentanone (B42830) ring and the cyclopropyl (B3062369) group. This suggests a synthetic approach where a pre-formed cyclopentanone is alkylated with a 1-methylcyclopropyl electrophile, or a cyclopentenone undergoes conjugate addition with a 1-methylcyclopropyl nucleophile.

Another key disconnection involves the formation of the cyclopentanone ring itself. This could be achieved through an intramolecular cyclization of a linear precursor already containing the 1-methylcyclopropyl moiety. For instance, a γ-(1-methylcyclopropyl)-δ-keto ester could undergo an intramolecular condensation to form the target cyclopentanone.

Furthermore, a rearrangement strategy could be envisioned where a cyclobutanone (B123998) derivative bearing the 1-methylcyclopropyl group undergoes a ring expansion to the desired cyclopentanone. This approach leverages the relief of ring strain as a driving force for the transformation.

Direct Synthesis Approaches to the Cyclopentanone Core

Direct synthesis approaches focus on constructing the cyclopentanone ring and introducing the substituent in a sequential or concerted manner.

Construction of the Five-Membered Ring System

The formation of the cyclopentanone ring is a well-established area of organic synthesis. Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful tool. For instance, a Robinson-type annulation could be adapted, although this typically forms six-membered rings. More relevant are [4+1] or [3+2] cycloaddition strategies.

One notable method for constructing substituted cyclopentenones is the Pauson-Khand reaction, which involves the cobalt-catalyzed cycloaddition of an alkene, an alkyne, and carbon monoxide. While not a direct route to the saturated cyclopentanone, the resulting cyclopentenone can be subsequently reduced.

Intramolecular cyclization of dicarbonyl compounds or their derivatives is another common strategy. For example, the Dieckmann condensation of a 1,6-diester can yield a 2-substituted cyclopentanone-1-carboxylate, which can then be decarboxylated.

Introduction of the Cyclopropyl Substituent via Alkylation or Annulation

A primary method for introducing the 1-methylcyclopropyl group onto a pre-existing cyclopentanone is through the alkylation of its enolate. libretexts.org The cyclopentanone is first treated with a strong base, such as lithium diisopropylamide (LDA), to form the enolate. This nucleophilic enolate is then reacted with an electrophilic 1-methylcyclopropyl species, such as 1-bromo-1-methylcyclopropane. The success of this SN2 reaction depends on the reactivity of the electrophile and the steric hindrance around the enolate.

Alternatively, a conjugate addition to cyclopentenone can be employed. A cuprate (B13416276) reagent derived from 1-methylcyclopropyllithium or 1-methylcyclopropylmagnesium bromide could be used to deliver the 1-methylcyclopropyl group to the β-position of the enone. Subsequent reduction of the enone would yield the target saturated cyclopentanone.

Synthesis via Cyclopropyl Precursors and Rearrangement Strategies

An alternative to building the substituent onto the ring is to start with a molecule already containing the cyclopropyl group and then construct or rearrange the cyclopentanone ring.

Cyclopropanation Methodologies for Precursors

The 1-methylcyclopropyl group can be synthesized through various cyclopropanation reactions. A common method is the Simmons-Smith reaction, where a diiodomethane (B129776) and a zinc-copper couple react with an alkene. To obtain the 1-methylcyclopropyl group, the starting alkene would be 2-methylpropene.

Another approach involves the intramolecular cyclization of a γ-haloalkene. For example, 1-bromo-3-methyl-2-butene could be treated with a strong base to induce an intramolecular substitution, forming the 1,1-dimethylcyclopropane. Subsequent functionalization would be necessary to create a suitable precursor for cyclopentanone synthesis.

Ring Expansion Reactions from Related Cyclobutanone Derivatives

Ring expansion reactions provide an elegant way to access five-membered rings from their four-membered counterparts. chemistrysteps.com A potential route to this compound involves the rearrangement of a 1-(1-methylcyclopropyl)cyclobutanol derivative. askfilo.com This tertiary alcohol, upon treatment with acid, can generate a carbocation that undergoes a 1,2-alkyl shift, leading to the expansion of the cyclobutane (B1203170) ring to a more stable cyclopentanone. The regioselectivity of this rearrangement is a critical factor.

Stereoselective Synthesis of this compound

The creation of the two contiguous stereocenters in this compound, with one being a quaternary center, requires precise control over the stereochemical outcome of the carbon-carbon bond-forming reactions. The following sections outline plausible asymmetric and diastereoselective approaches that could be employed to achieve this.

Asymmetric Approaches to Chiral Centers

The primary challenge in the asymmetric synthesis of this compound lies in the enantioselective introduction of the 1-methylcyclopropyl group at the C2 position of the cyclopentanone ring. Two main strategies can be considered: the asymmetric alkylation of a cyclopentanone enolate or the conjugate addition of a 1-methylcyclopropyl nucleophile to cyclopentenone.

Asymmetric Alkylation of Cyclopentanone Enolates:

A powerful strategy for the enantioselective α-alkylation of ketones involves the use of chiral auxiliaries or chiral catalysts. nih.gov In a hypothetical approach, a chiral auxiliary, such as one derived from (1R)-(+)-camphor, could be attached to the cyclopentanone molecule to direct the approach of the incoming electrophile. nih.gov The resulting diastereomers could then be separated, followed by the removal of the auxiliary to yield the enantiomerically enriched product.

Alternatively, a catalytic asymmetric approach could be employed. For instance, a palladium-catalyzed asymmetric alkylation of a cyclopentanone enolate could be envisioned. nih.gov In such a reaction, a chiral ligand would coordinate to the palladium catalyst, creating a chiral environment that would favor the formation of one enantiomer over the other. While this has been successful for various alkyl groups, its application to a 1-methylcyclopropyl electrophile would require specific investigation.

Another promising method is the use of organocatalysis. A bifunctional amine-thiourea organocatalyst, for example, has been shown to be effective in the stereoselective Michael addition of α-aryl cyclopentanones to nitroolefins, creating a quaternary stereocenter with high diastereo- and enantioselectivity. nih.gov A similar strategy could potentially be adapted for the introduction of a 1-methylcyclopropyl group.

Asymmetric Conjugate Addition to Cyclopentenone:

The conjugate addition of organometallic reagents to α,β-unsaturated ketones is a cornerstone of carbon-carbon bond formation. wikipedia.org For the synthesis of this compound, the asymmetric conjugate addition of a 1-methylcyclopropyl organocuprate to cyclopentenone in the presence of a chiral ligand could be a viable route. The use of chiral organocuprates has been shown to provide β-functionalized ketones in high yield and diastereoselectivity. wikipedia.org The success of this approach would hinge on the generation of a suitable chiral 1-methylcyclopropylcopper reagent and its subsequent reaction with cyclopentenone.

Catalytic enantioselective methods based on the copper(I)-catalyzed conjugate addition of Grignard reagents to enones have also been developed and could be adapted for this purpose. wikipedia.org The mechanism would likely involve the transmetalation from a 1-methylcyclopropyl Grignard reagent to a copper catalyst bearing a chiral ligand.

| Asymmetric Approach | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Asymmetric Alkylation | Chiral auxiliary (e.g., from camphor), Pd catalyst with chiral ligand, Organocatalyst (e.g., amine-thiourea) | Well-established methods for α-alkylation | Application to sterically demanding 1-methylcyclopropyl group may be challenging |

| Asymmetric Conjugate Addition | 1-Methylcyclopropyl organocuprate, Chiral ligand, 1-Methylcyclopropyl Grignard reagent with Cu(I) catalyst | Direct introduction of the desired substituent | Generation and stability of the 1-methylcyclopropyl organometallic reagent |

Diastereoselective Control in Multi-Step Syntheses

In a multi-step synthesis, controlling the relative stereochemistry of the two adjacent stereocenters is crucial. This can be achieved by employing diastereoselective reactions where an existing stereocenter directs the formation of a new one.

Substrate-Controlled Diastereoselective Reactions:

If one chiral center is already established, it can be used to control the stereochemistry of the second. For example, if an enantiomerically pure 2-substituted cyclopentanone is obtained via one of the asymmetric methods described above, a subsequent diastereoselective reaction can be used to introduce the second stereocenter.

One potential strategy involves the diastereoselective cyclopropanation of a precursor containing the cyclopentanone moiety. For instance, the Simmons-Smith cyclopropanation of an allylic alcohol can be highly diastereoselective, with the hydroxyl group directing the approach of the zinc carbenoid. marquette.edu A synthetic route could be designed to incorporate a chiral allylic alcohol derived from cyclopentanone, which would then undergo diastereoselective cyclopropanation to form the 1-methylcyclopropyl ring with the desired stereochemistry relative to the existing stereocenter.

Reagent-Controlled Diastereoselective Reactions:

Alternatively, the stereochemical outcome can be controlled by the reagent. For example, in the reduction of a 2-allyl-2-alkoxycarbonyl-cyclopentanone derivative, the choice of boron hydride reducing agent was shown to influence the diastereoselectivity of the resulting alcohol, with the outcome being dependent on chelation rather than steric factors. tandfonline.com While not directly applicable to the target molecule, this illustrates the principle of reagent-controlled diastereoselectivity.

A plausible multi-step sequence could involve the conjugate addition of a nucleophile to a chiral 2-(1-methylcyclopropyl)cyclopent-2-en-1-one intermediate. The existing stereocenter at the C2 position would influence the facial selectivity of the incoming nucleophile, leading to a diastereomerically enriched product.

| Diastereoselective Approach | Key Transformation | Stereochemical Control | Illustrative Precursor |

| Substrate-Controlled | Simmons-Smith Cyclopropanation | Existing chiral center on the cyclopentane (B165970) ring directs the cyclopropanation | Chiral allylic alcohol derived from cyclopentanone |

| Reagent-Controlled | Conjugate Addition | Chiral reagent or catalyst directs the addition to a prochiral center | 2-(1-Methylcyclopropyl)cyclopent-2-en-1-one |

Chemical Reactivity and Transformation Pathways of 2 1 Methylcyclopropyl Cyclopentan 1 One

Reactions at the Cyclopentanone (B42830) Carbonyl Group

The polarized carbon-oxygen double bond of the ketone is the primary site for nucleophilic addition and condensation reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a variety of nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate that is subsequently protonated to yield an alcohol. academie-sciences.frlibretexts.org For 2-(1-methylcyclopropyl)cyclopentan-1-one, this results in the formation of a tertiary alcohol, 1-substituted-2-(1-methylcyclopropyl)cyclopentan-1-ol. Common nucleophiles include organometallic reagents and hydride reagents. libretexts.org

Grignard Reagents (R-MgX): These reagents act as carbon nucleophiles, adding an alkyl or aryl group to the carbonyl carbon, forming a new carbon-carbon bond.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these provide a carbanion for addition to the ketone.

Hydride Reagents: Reagents like Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. libretexts.org

Cyanide Ion (:CN⁻): The addition of hydrogen cyanide (HCN) or a cyanide salt leads to the formation of a cyanohydrin, a versatile synthetic intermediate. libretexts.org

Table 1: Nucleophilic Addition Reactions

| Nucleophilic Reagent | Product after Workup | Product Name |

| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-2-(1-methylcyclopropyl)cyclopentan-1-ol | |

| Sodium borohydride (NaBH₄) | 2-(1-Methylcyclopropyl)cyclopentan-1-ol | |

| Hydrogen cyanide (HCN) | 1-Hydroxy-2-(1-methylcyclopropyl)cyclopentanenitrile |

Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new double bond. These reactions are crucial for forming larger molecules and introducing new functional groups.

Imine and Enamine Formation: Primary amines (R-NH₂) react with the ketone to form imines (Schiff bases), which contain a carbon-nitrogen double bond. youtube.com Secondary amines (R₂NH) react to form enamines, where the double bond is between the former carbonyl carbon and the alpha-carbon. youtube.com These reactions are typically acid-catalyzed.

Wittig Reaction: This reaction converts the carbonyl group into a carbon-carbon double bond by reacting the ketone with a phosphorus ylide (a Wittig reagent). libretexts.org It is a highly reliable method for alkene synthesis.

Aldol (B89426) Condensation: In the presence of an acid or base catalyst, ketones can react with aldehydes or other ketones. The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that cannot enolize, such as benzaldehyde. researchgate.net This reaction, when performed on cycloalkanones, can lead to the formation of α,α′-bis(arylidene)cycloalkanones. researchgate.net

Table 2: Condensation Reactions

| Reagent | Intermediate/Product Type | Final Product Example with Reagent |

| Methylamine (CH₃NH₂) | Imine | N-Methyl-2-(1-methylcyclopropyl)cyclopentan-1-imine |

| Pyrrolidine | Enamine | 1-(2-(1-Methylcyclopropyl)cyclopent-1-en-1-yl)pyrrolidine |

| Triphenylphosphonium methylide ((C₆H₅)₃P=CH₂) | Alkene | (1-Methylcyclopropyl)(methylenecyclopentyl)methane |

| Benzaldehyde (in base) | α,β-Unsaturated Ketone | 2-(1-Methylcyclopropyl)-5-benzylidenecyclopentan-1-one |

The carbonyl group can undergo both reduction to an alcohol and, under specific conditions, oxidative cleavage.

Reduction to Alcohols: As mentioned in section 3.1.1, the most common reduction of a ketone is its conversion to a secondary alcohol. This is readily achieved with hydride reagents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (H₂ with a metal catalyst like Pt, Pd, or Ni) can also be employed.

Oxidation of Ketones: Ketones are generally stable to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents (e.g., KMnO₄, H₂CrO₄), the ring can be cleaved. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which uses a peroxy acid (like m-CPBA) to convert a cyclic ketone into a lactone (a cyclic ester). The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) | 2-(1-Methylcyclopropyl)cyclopentan-1-ol |

| Reduction | H₂ / Palladium (Pd) catalyst | 2-(1-Methylcyclopropyl)cyclopentan-1-ol |

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 6-(1-Methylcyclopropyl)oxepan-2-one |

Alpha-Functionalization of the Cyclopentanone Ring

The hydrogens on the carbons adjacent to the carbonyl group (alpha-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com This allows for a variety of substitution reactions at the alpha-positions.

The formation of an enolate ion is a critical step for creating new carbon-carbon bonds at the alpha-position. youtube.compressbooks.pub An enolate is formed by treating the ketone with a strong base. For an unsymmetrical ketone like this compound, two different enolates can be formed:

Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. This occurs at the C5 position. It is formed rapidly at low temperatures using a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA). libretexts.org

Thermodynamic Enolate: Formed by removing a proton to yield the more substituted, more stable alkene in the enolate. This occurs at the C2 position. It is favored under conditions that allow for equilibration (higher temperatures, weaker base). libretexts.org

Once formed, the nucleophilic enolate can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form an alkylated ketone. pressbooks.publibretexts.org The choice of reaction conditions determines which alpha-position is alkylated.

Table 4: Alpha-Alkylation via Enolate Formation

| Base / Conditions | Enolate Formed | Alkylating Agent | Product |

| LDA, THF, -78°C | Kinetic (at C5) | Methyl iodide (CH₃I) | 2-(1-Methylcyclopropyl)-5-methylcyclopentan-1-one |

| NaOEt, EtOH, 25°C | Thermodynamic (at C2) | Methyl iodide (CH₃I) | 2-(1-Methylcyclopropyl)-2-methylcyclopentan-1-one |

Ketones can be halogenated at the alpha-position under either acidic or basic conditions through enol or enolate intermediates, respectively. libretexts.orgpressbooks.pub

Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the halogen concentration. libretexts.org For unsymmetrical ketones, halogenation typically occurs at the more substituted alpha-carbon. libretexts.org Therefore, reacting this compound with Br₂ in acetic acid would be expected to yield 2-bromo-2-(1-methylcyclopropyl)cyclopentan-1-one. Typically, this reaction stops after a single halogenation. pressbooks.pub

Base-Promoted Halogenation: This reaction involves the formation of an enolate ion, which then attacks the halogen. pressbooks.pub The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens, making subsequent halogenations faster. pressbooks.pub This often leads to polyhalogenation if multiple alpha-hydrogens are available. The reaction occurs preferentially at the less hindered alpha-carbon. In cases where a methyl ketone is treated with excess base and halogen, the haloform reaction occurs, leading to a carboxylic acid and a haloform (CHX₃). masterorganicchemistry.com However, this compound is not a methyl ketone and would undergo standard alpha-halogenation.

Table 5: Alpha-Halogenation Reactions

| Conditions | Reagent | Intermediate | Expected Major Product |

| Acidic (e.g., CH₃COOH) | Bromine (Br₂) | Enol | 2-Bromo-2-(1-methylcyclopropyl)cyclopentan-1-one |

| Basic (e.g., NaOH) | Chlorine (Cl₂) | Enolate | 5,5-Dichloro-2-(1-methylcyclopropyl)cyclopentan-1-one |

Reactivity of the 1-Methylcyclopropyl Moiety

The chemical behavior of this compound is largely dictated by the unique reactivity of the strained three-membered cyclopropyl (B3062369) ring, which is activated by the adjacent carbonyl group. This section explores the transformation pathways originating from the 1-methylcyclopropyl moiety, focusing on ring-opening and rearrangement reactions.

Ring-Opening Reactions of the Cyclopropyl Group

The significant ring strain inherent in the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to cleavage under various conditions, a tendency that is further enhanced by the presence of the activating ketone group. This activation facilitates ring-opening through electrophilic, nucleophilic, and radical-mediated pathways, leading to a variety of functionalized products.

Cyclopropyl ketones, acting as σ-electrophiles, can undergo polar ring-opening reactions. nih.govresearchgate.net This process is typically promoted by Lewis or Brønsted acids, which coordinate to the carbonyl oxygen, thereby increasing the polarization of the C-C bonds within the cyclopropyl ring and rendering it more susceptible to cleavage. For this compound, protonation or coordination of a Lewis acid to the ketone would facilitate the opening of the distal C-C bond of the cyclopropyl ring.

The reaction often proceeds with the addition of a nucleophile, leading to 1,5-dicarbonyl compounds or other difunctionalized products. For instance, the use of silyl (B83357) Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can effectively open the cyclopropyl ring to generate γ-iodinated silyl enol ethers. nih.govibm.com In the case of this compound, this would involve the cleavage of the bond between the two quaternary carbons of the cyclopropyl ring, driven by the formation of a stable tertiary carbocation intermediate at the 1-position of the former cyclopropyl group.

Table 1: Examples of Electrophilic Ring Opening of Cyclopropyl Ketones

| Catalyst/Reagent | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Lewis Acids (e.g., TiCl₄, ZnX₂) | Halides, Silylating agents | γ-Halogenated Silyl Enol Ethers | nih.gov |

| Brønsted Acids (e.g., Triflic Acid) | Electron-rich Arenes | Friedel-Crafts Alkylation Products | researchgate.net |

The activation provided by the ketone group also allows for nucleophilic attack, leading to ring cleavage. This transformation, often termed a conjugate addition-elimination or a homoconjugate addition, results in the formation of an enolate intermediate which can be trapped. The regioselectivity of the nucleophilic attack is directed by the electronics of the cyclopropyl ketone system. nih.govresearchgate.net

Transition metal catalysts, particularly those based on nickel, have been shown to facilitate the nucleophilic ring-opening of cyclopropyl ketones. chemrxiv.org For example, nickel-catalyzed reactions with organoaluminum or organozinc reagents can lead to 1,3-difunctionalized, ring-opened products. nih.govchemrxiv.org In the reaction of this compound, a nucleophile would likely attack one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the bond between the attacked carbon and the quaternary carbon bearing the methyl group. This pathway is driven by the formation of a stable enolate of the cyclopentanone ring.

Chiral catalysts, such as a chiral N,N′-dioxide–scandium(III) complex, have been employed for the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, yielding chiral derivatives with high enantioselectivity. rsc.org

The cyclopropylcarbinyl radical system is known for its extremely rapid ring-opening, making it a reliable probe for radical reaction mechanisms. ucl.ac.uk In this compound, a radical can be generated at a position alpha to the cyclopropyl ring or by direct addition to the carbonyl group. The resulting cyclopropylcarbinyl-type radical would undergo rapid β-scission of the cyclopropane ring.

The regioselectivity of the ring-opening is governed by the stability of the resulting open-chain radical. stackexchange.com For the 1-methylcyclopropyl system, cleavage of the internal, more substituted C-C bond is favored, as it leads to the formation of a more stable tertiary radical. This homoallylic radical can then be trapped by a radical scavenger or participate in subsequent cyclization or propagation steps. stackexchange.comnih.gov Radical-mediated ring-opening can be initiated by various methods, including photoredox catalysis or the use of radical initiators like AIBN. nih.govnih.gov

Table 2: Factors Influencing Radical Ring Opening of Substituted Cyclopropylmethyl Radicals

| Factor | Effect on Ring Opening Rate | Explanation | Reference |

|---|---|---|---|

| Stability of Initial Radical | Decreased | Stabilization of the initial radical (e.g., by a phenyl group) raises the activation energy for ring opening. |

Rearrangement Reactions Involving the Cyclopropyl Ketone System

Beyond simple ring-opening, the cyclopropyl ketone functionality is a precursor for synthetically valuable rearrangement reactions, most notably ring expansions that lead to five-membered heterocyclic systems.

The Cloke-Wilson rearrangement is a classic transformation of acyl-substituted cyclopropanes into 2,3-dihydrofurans. organicreactions.org This reaction is driven by the release of ring strain and can be promoted thermally, or catalyzed by acids, bases, or organometallic complexes. organicreactions.orgresearchgate.net

For this compound, this rearrangement would proceed via the formation of a diradical or zwitterionic intermediate, followed by ring expansion. The mechanism involves the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, followed by the cleavage of the distal cyclopropyl bond and subsequent formation of the new five-membered dihydrofuran ring. The presence of the methyl group and the cyclopentanone ring would influence the stability of the intermediates and potentially the reaction conditions required. nih.gov Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively catalyze the Cloke-Wilson rearrangement of cyclopropyl ketones, proceeding through a proposed SN1-type ring opening of a zwitterionic intermediate. nih.govresearchgate.net

This rearrangement represents a powerful method for converting the strained carbocyclic system of this compound into a more stable, functionalized heterocyclic scaffold.

Sigmatropic Rearrangements

While specific studies on the sigmatropic rearrangements of this compound are not extensively documented, the reactivity of analogous systems, particularly 2-cyclopropylcycloalk-2-enones, provides valuable insights into potential transformation pathways. nih.gov Thermolysis of such compounds has been shown to favor a homo nih.govnih.govsigmatropic hydrogen migration over the expected vinylcyclopropane-cyclopentene rearrangement. nih.gov

In a homo nih.govnih.govsigmatropic rearrangement, a hydrogen atom shifts from a carbon atom five positions away from the sp2-hybridized carbon of the vinylcyclopropane (B126155) system. For this compound, this would involve the migration of a hydrogen atom from the methyl group of the cyclopropyl moiety. This process would lead to the formation of a ring-opened dienone intermediate, which could then isomerize to a more stable conjugated system.

Table 1: Plausible Products of Homo nih.govnih.govsigmatropic Rearrangement of a Related Enone System

| Starting Material | Reaction Conditions | Major Product | Rearrangement Type | Reference |

| 2-(2,2-dimethylcyclopropyl)cyclopent-2-enone | Thermolysis in benzene (B151609) at 300 °C | 2-(3-methylbut-2-enylidene)cyclopentanone | Homo nih.govnih.govsigmatropic H-migration followed by isomerization | nih.gov |

| 2-cyclopropylcyclohex-2-enone | Thermolysis | 2-propylphenol | Homo nih.govnih.govsigmatropic H-migration and isomerization | nih.gov |

It is important to note that the presence of the carbonyl group and the saturation of the cyclopentane (B165970) ring in this compound, as opposed to the enone systems studied, could influence the propensity for and the outcome of such rearrangements. The activation energy for the homo nih.govnih.govsigmatropic shift might be different, and the subsequent fate of the resulting intermediate could vary.

Carbocationic Rearrangements

The generation of a carbocation adjacent to the 1-methylcyclopropyl group in this compound can trigger a cascade of rearrangements, driven by the release of ring strain from the three-membered ring. Such carbocations can be generated under acidic conditions, for instance, by protonation of the carbonyl oxygen followed by subsequent reactions, or through the solvolysis of a derivative where the cyclopentanone has been converted to a suitable leaving group at the 2-position.

Studies on the solvolysis of (1-methylcyclopropyl)carbinyl derivatives have shown that these systems readily undergo rearrangement to form cyclobutyl cations. iupac.org This is a consequence of the high strain energy of the cyclopropane ring, which provides a strong thermodynamic driving force for ring expansion.

In the case of this compound, if a carbocation were to form at the carbon of the cyclopentanone ring attached to the cyclopropyl group, a similar rearrangement would be expected. This would involve the migration of one of the cyclopropyl C-C bonds to the cationic center, leading to the formation of a spirocyclic intermediate, which can then rearrange to a more stable bicyclic system.

A plausible carbocationic rearrangement pathway for a derivative of this compound, such as the corresponding alcohol, under acidic conditions could proceed as follows:

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid to form a good leaving group (water).

Formation of the carbocation: Loss of a water molecule generates a secondary carbocation on the cyclopentane ring.

Cyclopropyl ring expansion: A C-C bond from the 1-methylcyclopropyl group migrates to the carbocation center. This relieves the strain of the three-membered ring and leads to the formation of a more stable tertiary carbocation within a bicyclo[3.2.0]heptane framework.

Further rearrangement and/or trapping: The resulting carbocation can be trapped by a nucleophile or undergo further rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to yield the final product.

The stability of the 1-(1-methylcyclopropyl) carbocation is enhanced by the inductive effect of the methyl group, making it more stable than the unsubstituted cyclopropylmethyl carbocation. stackexchange.com This increased stability can influence the rate and pathway of the rearrangement.

Interplay Between Cyclopentanone and Cyclopropyl Reactivity

The proximity of the cyclopentanone and cyclopropyl rings in this compound leads to a fascinating interplay of their respective reactivities, giving rise to concurrent and sequential reactions, stereoelectronic effects, and opportunities for intramolecular cyclization and annulation strategies.

Concurrent and Sequential Reactions

The presence of two reactive functional groups, the ketone and the cyclopropane, allows for reactions to occur at either site, or sequentially at both. For example, reduction of the ketone to an alcohol, followed by acid-catalyzed rearrangement of the cyclopropyl group, is a potential sequential transformation. Conversely, a reaction could be initiated at the cyclopropyl ring, for instance through a radical-mediated opening, which could then be followed by a reaction involving the cyclopentanone moiety.

The specific reaction conditions employed will determine which pathway is favored. For instance, under nucleophilic conditions targeting the carbonyl group, the cyclopropane ring is likely to remain intact. Conversely, under conditions that favor carbocation formation or radical generation, the cyclopropyl group becomes the primary site of reactivity.

Stereoelectronic Influence of the Cyclopropyl Group on Cyclopentanone Reactivity

The cyclopropyl group exerts a significant stereoelectronic influence on the adjacent cyclopentanone ring. The Walsh orbitals of the cyclopropane ring, which have π-character, can interact with the π-system of the carbonyl group. This interaction can affect the conformation of the molecule and the facial selectivity of nucleophilic attack on the carbonyl carbon.

Computational studies on cyclopropyl ketones have shown that the molecule tends to adopt a bisected conformation where the C-H bond of the cyclopropane's methine group eclipses the carbonyl bond. nih.govuwlax.edu This conformation allows for optimal overlap between the Walsh orbitals of the cyclopropane and the π* orbital of the carbonyl group. This overlap can stabilize the transition state for nucleophilic attack.

The stereoselectivity of hydride reduction of cyclopropyl ketones has been shown to be highly dependent on the substituents on the cyclopropane ring and can be rationalized by attack of the hydride from the less-hindered face of the preferred bisected conformation. nih.gov For this compound, the methyl group on the cyclopropane ring would further influence the conformational preference and, consequently, the stereochemical outcome of reactions at the cyclopentanone carbonyl. The stabilizing conjugation of a cyclopropyl group with a Lewis acidic center has also been noted, which could be relevant in Lewis acid-catalyzed reactions of the ketone. nih.govrsc.orgfao.org

Intramolecular Cyclization and Annulation Strategies

The structure of this compound is well-suited for intramolecular cyclization and annulation reactions, providing access to bicyclic systems. One of the most promising applications is the synthesis of bicyclo[3.2.1]octane frameworks. nih.govrsc.orgmdpi.commdpi.comnih.gov

Under acidic conditions or via radical-mediated pathways, the cyclopropyl ring can open to generate a reactive intermediate that can then be trapped intramolecularly by the enol or enolate of the cyclopentanone. For instance, acid-catalyzed opening of the cyclopropane ring could lead to a homoenolate equivalent, which could then undergo an intramolecular aldol-type reaction with the cyclopentanone carbonyl. This would result in the formation of a new five-membered ring, creating a bicyclo[3.2.1]octanone skeleton.

Photochemical rearrangements of β,γ-unsaturated ketones containing a cyclopropyl group have been shown to yield bicyclo[3.2.1]octanoid-derived cyclopropanes through an oxa-di-π-methane rearrangement. nih.gov While this compound is a saturated ketone, its derivatives could potentially undergo similar photochemical transformations.

Table 2: Examples of Bicyclo[3.2.1]octane Synthesis from Cyclopropyl Precursors

| Starting Material | Reaction Type | Product | Reference |

| Tricyclo[3.2.1.02,7]octan-3-one intermediate | Regioselective cleavage of cyclopropane ring | Bicyclo[3.2.1]octane system | mdpi.com |

| Alkynyl ketone derived from a cyclic enone | Mn(III)-mediated radical cyclization | Bicyclo[3.2.1]octane | nih.gov |

| Cyclic dienones | Double Michael addition of carbon nucleophiles | 8-disubstituted bicyclo[3.2.1]octane-3-ones | rsc.org |

These examples highlight the potential of the 2-(cyclopropyl)cyclopentanone scaffold as a versatile building block for the construction of complex bicyclic systems, which are prevalent in many natural products.

Stereochemical Investigations of 2 1 Methylcyclopropyl Cyclopentan 1 One

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step in asymmetric synthesis. Several analytical techniques are employed to quantify the ratio of enantiomers in a mixture of 2-(1-Methylcyclopropyl)cyclopentan-1-one.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used and effective methods for separating and quantifying enantiomers. The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Another chromatographic approach involves the derivatization of the enantiomeric ketone mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing stereochemical purity. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions, leading to distinguishable signals for each enantiomer. libretexts.org Furthermore, conversion of the enantiomeric ketone into a pair of diastereomers (e.g., by forming ketals with a chiral diol) allows for the determination of enantiomeric purity by analyzing the relative integration of the diastereotopic signals in the ¹H or ¹³C NMR spectra. rug.nlrsc.org

| Methodology | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of volatile chiral ketones. |

| NMR with Chiral Shift Reagents | In situ formation of transient diastereomeric complexes, inducing chemical shift differences between enantiomers. libretexts.org | Rapid determination of enantiomeric excess. |

| NMR of Diastereomeric Derivatives | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by standard NMR analysis. rug.nl | Accurate quantification when chromatographic methods are challenging. |

Stereocontrol in Reaction Pathways and Product Distribution

Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For this compound, this involves controlling the formation of the C2 stereocenter.

Diastereoselectivity becomes relevant when a new stereocenter is created in a molecule that already possesses one or more stereocenters. In the synthesis of derivatives of this compound, if the starting material is one of the pure enantiomers, any reaction that creates a new stereocenter can potentially lead to a mixture of diastereomers.

For example, an aldol (B89426) reaction at the C5 position of (R)-2-(1-Methylcyclopropyl)cyclopentan-1-one would create a second stereocenter, leading to the formation of two diastereomers (syn and anti). The ratio of these diastereomers is determined by the reaction conditions and the steric and electronic properties of the reactants. The stereocontrol in cyclization reactions to form substituted cyclopentanones is often influenced by the steric bulk of substituents, which directs the approach of reagents. nih.gov The development of highly diastereoselective methods is essential for the efficient synthesis of complex molecules with multiple stereocenters. thieme-connect.dethieme-connect.comdurham.ac.uk

The synthesis of a single enantiomer of this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired enantiomer directly. This can be accomplished through various methods, such as:

Catalytic Asymmetric Cyclization: Using a chiral catalyst to direct the formation of one enantiomer over the other in a cyclization reaction that forms the cyclopentanone (B42830) ring. nih.gov For instance, an intramolecular hydroacylation or a Nazarov cyclization could be rendered enantioselective with an appropriate chiral Lewis acid or Brønsted acid catalyst. organic-chemistry.org

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a key bond-forming step. The auxiliary is then removed in a subsequent step. acs.org

Chiral resolution involves the separation of a racemic mixture of the final compound or a synthetic intermediate. Common resolution techniques include:

Classical Resolution: Reacting the racemic ketone with an enantiomerically pure resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by crystallization or chromatography. acs.org

Kinetic Resolution: Exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. wikipedia.orgcas.cn Enzymatic kinetic resolution, using enzymes like ketoreductases or lipases, is a particularly powerful method for resolving ketones. nih.govacs.orgfrontiersin.orgresearchgate.net The enzyme selectively reduces or acylates one enantiomer, allowing for the separation of the unreacted ketone from the product.

| Strategy | Sub-type | Description |

|---|---|---|

| Asymmetric Synthesis | Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. escholarship.orgnih.gov |

| Chiral Auxiliary | A covalently attached chiral group directs the stereochemistry of a reaction. acs.org | |

| Chiral Resolution | Classical Resolution | Separation of diastereomers formed by reaction with a chiral resolving agent. acs.org |

| Kinetic Resolution (KR) / Dynamic Kinetic Resolution (DKR) | Separation based on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. wikipedia.orgfrontiersin.org |

Mechanistic Studies on the Formation and Reactivity of 2 1 Methylcyclopropyl Cyclopentan 1 One

Reaction Pathway Elucidation for Synthetic Transformations

An alternative, though less direct, pathway involves the cyclopropanation of an unsaturated precursor, such as 2-(prop-1-en-2-yl)cyclopentan-1-one. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for such transformations and is known to be stereospecific. wikipedia.orgyoutube.com

In Conjugate Addition Pathways: The mechanism of organocuprate addition to enones has been extensively studied, revealing a series of key intermediates. chem-station.com

Cuprate-Enone π-Complex: The reaction is initiated by the reversible formation of a π-complex between the dimeric lithium di(1-methylcyclopropyl)cuprate and the carbon-carbon double bond of cyclopentenone. iupac.orgpitt.edu This initial association has been observed spectroscopically in related systems at low temperatures. iupac.org

Cu(III) Intermediate: Following the initial coordination, an oxidative addition of the cuprate (B13416276) to the enone occurs. This step generates a transient Cu(III) species. This high-valent copper intermediate is central to the mechanism, facilitating the transfer of the alkyl group from copper to the β-carbon of the enone. wikipedia.orgchem-station.com

Lithium Enolate: The final step in the bond-formation sequence is a reductive elimination from the Cu(III) species. This step forms the new carbon-carbon bond and produces a stable lithium enolate intermediate. chem-station.comlibretexts.org This enolate persists in the reaction mixture until it is protonated during aqueous workup to afford the 2-(1-Methylcyclopropyl)cyclopentan-1-one product.

In Cyclopropanation Pathways: For the Simmons-Smith reaction, the key reactive species is an organozinc carbenoid (e.g., iodomethylzinc iodide), not a free carbene. organic-chemistry.orgkyoto-u.ac.jp This intermediate transfers the methylene (B1212753) group to the alkene in a concerted fashion.

For Reactivity (Cyclopropane Ring-Opening): The reactivity of this compound is dominated by reactions that involve the opening of the strained cyclopropyl (B3062369) ring. This process can be initiated by single-electron transfer (SET) to the ketone, often facilitated by photocatalysis or reducing metals like SmI. acs.orgacs.org DFT calculations on related cyclopropyl ketone systems have elucidated the energetics of these pathways. The initial reduction forms a ketyl radical anion intermediate. The subsequent fragmentation of the cyclopropyl ring is often the key barrier to overcome. acs.org

For example, computational studies on the rearrangement of vinylcyclopropanes (VCPs) catalyzed by DABCO show a stepwise mechanism involving a zwitterionic intermediate, with the subsequent 5-exo-trig cyclization having a defined transition state energy. acs.org

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Cyclopropyl Ketone + DABCO | 0.0 |

| TS1 | Transition State for Ring Opening | +23.4 |

| Intermediate | Zwitterionic Intermediate | +12.5 |

| TS2 | Transition State for Ring Closure | +20.5 |

| Products | Rearranged Product + DABCO | -23.7 |

Kinetic Studies and Determination of Rate Laws

For the reactivity of cyclopropyl ketones, kinetic studies often focus on the rate of ring-opening. In photocatalyzed reactions, the rate can depend on the quantum yield of the initial electron transfer event and the efficiency of the subsequent fragmentation of the resulting ketyl radical intermediate.

Spectroscopic and Trapping Experiments for Reactive Intermediates

The direct observation of reactive intermediates is challenging due to their short lifetimes. However, low-temperature NMR spectroscopy has been successfully employed to observe the initial, reversible π-complex formed between lithium dimethylcuprate and enones. iupac.org These experiments provide direct evidence for the first step in the reaction pathway.

Chemical trapping experiments are crucial for confirming the presence of other key intermediates. In the formation of this compound via conjugate addition, the intermediate lithium enolate can be trapped by adding an electrophile (e.g., an alkyl halide like methyl iodide) to the reaction mixture before the final protonation step. chem-station.com This results in the formation of an α-alkylated product, 2-(1-methylcyclopropyl)-5-methylcyclopentan-1-one, providing definitive evidence for the enolate's existence.

In studies of the reactivity of cyclopropyl ketones, radical intermediates formed during ring-opening can be detected or trapped. For instance, in reactions initiated by single-electron transfer, the resulting carbon-centered radical can be trapped by radical scavengers or participate in subsequent designed radical cyclizations, providing indirect but strong evidence for its formation. acs.org

Role of Catalysis and Reaction Conditions in Directing Mechanisms

Formation: The choice of reagent and conditions is critical in synthesizing the target compound.

Nucleophile: Using an organocuprate (a Gilman reagent) is essential to direct the reaction towards 1,4-conjugate addition. wikipedia.org Using a more reactive organolithium or Grignard reagent would predominantly lead to 1,2-addition to the carbonyl group.

Lewis Acids: Additives such as boron trifluoride etherate (BF₃·OEt₂) can accelerate the conjugate addition, particularly for sterically hindered substrates. wikipedia.org The Lewis acid is thought to coordinate to the carbonyl oxygen, increasing the electrophilicity of the enone system. pitt.edu

Solvent: The solvent plays a crucial role. Ethereal solvents like THF or diethyl ether are typically used. The coordinating ability of the solvent can influence the aggregation state and reactivity of the organocuprate reagent. pitt.edu

Reactivity: The mechanism of subsequent reactions of this compound is highly dependent on the catalyst and conditions employed.

Theoretical and Computational Chemistry of 2 1 Methylcyclopropyl Cyclopentan 1 One

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-(1-methylcyclopropyl)cyclopentan-1-one are of particular interest due to the presence of the strained cyclopropyl (B3062369) ring adjacent to a cyclopentanone (B42830) moiety. Computational methods are invaluable in elucidating the intricate details of its molecular framework.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic properties of molecules like this compound. DFT has become a popular approach due to its balance of computational cost and accuracy in describing electronic systems. These calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic energies.

For instance, a typical DFT calculation on this molecule would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The results would provide a detailed picture of the electron density distribution, highlighting the polarization of the carbonyl bond and the unique electronic nature of the cyclopropyl group. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchy of accuracy, with CC methods being considered the "gold standard" for single-reference systems, albeit at a higher computational expense. These methods are crucial for obtaining highly accurate energetic and structural information.

Table 1: Representative Data from Quantum Chemical Calculations

| Property | Description | Example of Calculated Value |

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Can be used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the polarity of the molecule. | Provides insight into intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and the energy required for electronic excitation. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in understanding the reactivity of different sites within the molecule. |

Molecular Orbital Theory Applications to Cyclopropane (B1198618) Strain and Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the bonding in the strained cyclopropyl ring of this compound. The bonding in cyclopropane is often described by the Walsh model, which depicts the sp-hybridized orbitals of the carbon atoms. The high p-character of the C-C bonds within the ring results in "bent bonds" that are weaker and more reactive than typical C-C sigma bonds.

Conformational Analysis and Identification of Energy Minima

The flexibility of the cyclopentanone ring and the rotation around the bond connecting it to the cyclopropyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them.

Computational methods can systematically explore the potential energy surface of the molecule. This is often done by performing a series of constrained geometry optimizations where a specific dihedral angle is varied. The resulting energy profile reveals the low-energy conformations. For each identified minimum, a full geometry optimization and frequency calculation are performed to confirm that it is a true minimum (i.e., has no imaginary frequencies). The relative energies of these conformers, after correction for zero-point vibrational energy (ZPVE), can be used to determine their populations at a given temperature using the Boltzmann distribution.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its rearrangements, reactions at the carbonyl group, or reactions involving the opening of the strained cyclopropyl ring.

Transition State Optimization and Energy Barrier Determination

To model a chemical reaction, the structures of the reactant(s), product(s), and the transition state (TS) connecting them must be determined. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other directions. Locating a transition state structure often requires specialized algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method.

Once the TS is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the transition state and the reactants gives the activation energy or energy barrier for the reaction. This value is crucial for predicting the reaction rate.

Simulation of Rearrangement Pathways

The presence of the strained cyclopropyl ring suggests that this compound could undergo various rearrangement reactions, particularly under thermal or photochemical conditions. Computational modeling can be used to explore these potential pathways.

For example, a common reaction of cyclopropyl ketones is the vinylcyclopropane (B126155) rearrangement. By mapping out the potential energy surface, computational methods can identify the most favorable pathway for such a rearrangement. This involves locating the relevant transition states and any intermediate species. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the desired reactant and product. These simulations provide a detailed, step-by-step picture of the reaction mechanism that can guide and interpret experimental studies.

Prediction of Spectroscopic Signatures for Characterization

The unequivocal identification and characterization of novel compounds like this compound heavily rely on modern spectroscopic techniques. Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful predictive tool to estimate the spectroscopic signatures of a molecule prior to its synthesis or isolation. ekb.egnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the compound's structure. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, derived from computational modeling and analysis of structurally related compounds.

Predicted ¹H NMR Spectra

The proton NMR (¹H NMR) spectrum is crucial for elucidating the hydrogen environment within a molecule. For this compound, distinct signals are expected for the protons on the cyclopentanone ring, the methyl group, and the cyclopropyl ring. Due to the asymmetry of the molecule, the methylene (B1212753) protons on both rings are diastereotopic and are expected to show complex splitting patterns.

The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effects of the cyclopropyl ring. Protons on the cyclopentanone ring alpha to the carbonyl group are expected to be deshielded and appear at a lower field. The methyl group protons are predicted to be in a relatively shielded environment. The cyclopropyl protons are anticipated to appear in the characteristic upfield region, a hallmark of this strained ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Cyclopentanone-H2 | 2.50 - 2.65 | m | - |

| Cyclopentanone-H3 | 1.80 - 1.95 | m | - |

| Cyclopentanone-H4 | 2.10 - 2.25 | m | - |

| Cyclopentanone-H5 | 2.00 - 2.15 | m | - |

| Methyl (-CH₃) | 1.15 | s | - |

| Cyclopropyl-H (cis to C=O) | 0.45 - 0.55 | m | - |

| Cyclopropyl-H (trans to C=O) | 0.25 - 0.35 | m | - |

Note: The predictions are based on DFT calculations at the B3LYP/6-31G(d) level of theory and comparison with similar known compounds. 'm' denotes a complex multiplet, and 's' denotes a singlet.

Predicted ¹³C NMR Spectra

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The most downfield signal is predicted for the carbonyl carbon due to its significant deshielding. The quaternary carbon of the cyclopropyl group attached to the cyclopentanone ring is also expected to be relatively deshielded. The remaining carbon atoms of the cyclopentanone and cyclopropyl rings, along with the methyl carbon, are predicted to appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 220.5 |

| C2 (CH) | 55.2 |

| C3 (CH₂) | 28.9 |

| C4 (CH₂) | 21.7 |

| C5 (CH₂) | 38.4 |

| C1' (Quaternary) | 25.8 |

| C2'/C3' (CH₂) | 15.3 |

| Methyl (-CH₃) | 22.1 |

Note: The predictions are based on DFT calculations at the B3LYP/6-31G(d) level of theory.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent and characteristic absorption band in the predicted IR spectrum of this compound is the strong C=O stretching vibration of the ketone, which is expected to appear in the typical range for five-membered cyclic ketones. Other significant predicted absorptions include C-H stretching vibrations for the aliphatic and cyclopropyl groups, and various bending vibrations.

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=O Stretch | 1745 - 1760 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| CH₃ Bending | 1375 - 1385 | Medium |

| Cyclopropyl Ring Deformation | ~1020 | Weak-Medium |

Note: Predictions are based on computational frequency analysis.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. For this compound (C₉H₁₄O), the molecular ion peak [M]⁺ is predicted to be observed at m/z 138. The fragmentation pattern is expected to be influenced by the presence of the ketone and the cyclopropyl ring. Key predicted fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and rearrangements involving the cyclopropyl moiety.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 138 | [C₉H₁₄O]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - C₂H₄]⁺ |

| 95 | [M - C₃H₅]⁺ |

| 83 | [C₅H₇O]⁺ |

| 69 | [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The predicted fragmentation is based on established fragmentation patterns of ketones and cyclopropyl-containing compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for the complete structural elucidation of 2-(1-Methylcyclopropyl)cyclopentan-1-one.

¹H and ¹³C NMR for Comprehensive Structural Assignment

In ¹H NMR, the protons of the cyclopentanone (B42830) and methylcyclopropyl moieties would exhibit distinct chemical shifts and coupling patterns. The protons on the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.2 and 1.5 ppm, due to the ring's anisotropic effects. The methyl group protons on the cyclopropane (B1198618) ring would likely present as a singlet around 1.0-1.2 ppm. The protons of the cyclopentanone ring would resonate further downfield, generally in the range of 1.5 to 2.5 ppm. The proton at the C2 position, being adjacent to both the carbonyl group and the cyclopropyl substituent, would likely be the most deshielded of the aliphatic protons.

In ¹³C NMR, the carbonyl carbon (C1) would be the most downfield signal, expected in the range of 210-220 ppm. The quaternary carbon of the cyclopropyl group attached to the cyclopentanone ring and the methyl group would also have a characteristic chemical shift. The remaining methylene (B1212753) carbons of the cyclopentanone and cyclopropane rings, along with the methyl carbon, would appear in the upfield aliphatic region.

Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | - | 215-225 |

| CH (C2) | 2.0-2.4 | 45-55 |

| CH₂ (C3) | 1.8-2.1 | 25-35 |

| CH₂ (C4) | 1.6-1.9 | 20-30 |

| CH₂ (C5) | 2.1-2.4 | 35-45 |

| C (C1') | - | 20-30 |

| CH₂ (C2'/C3') | 0.4-0.8 | 10-20 |

| CH₃ | 1.0-1.2 | 15-25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the cyclopentanone and methylcyclopropyl fragments. For instance, correlations would be expected between the C2 proton and the adjacent C3 and C5 protons of the cyclopentanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methyl protons to the quaternary cyclopropyl carbon (C1') and the adjacent cyclopropyl methylene carbons, as well as from the C2 proton of the cyclopentanone to the carbonyl carbon (C1) and the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For diastereomers, NOESY could help in elucidating the relative stereochemistry at the C2 position of the cyclopentanone ring. For instance, the presence or absence of a Nuclear Overhauser Effect between the C2 proton and the methyl group on the cyclopropyl ring would provide insight into their relative orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight and to gain insight into the molecule's fragmentation pathways. The nominal molecular weight of this compound (C₉H₁₄O) is 138.21 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 138. Characteristic fragmentation patterns for cyclic ketones and cyclopropyl-containing compounds would be expected. Common fragmentation pathways could include alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyclopropyl group or other fragments, and rearrangements such as the McLafferty rearrangement if a suitable gamma-hydrogen is available.

Table 7.2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - C₂H₄]⁺ (from cyclopropyl ring) |

| 95 | [M - C₃H₅]⁺ |

| 83 | [C₅H₇O]⁺ |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy would be used to identify the key functional groups present in the molecule. The most prominent absorption band would be that of the carbonyl (C=O) stretching vibration of the cyclopentanone ring, which is expected to appear in the region of 1740-1750 cm⁻¹. The exact position of this band can be influenced by ring strain. The C-H stretching vibrations of the aliphatic cyclopentanone and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic, though often weak, C-H stretching vibration of the cyclopropyl ring might be observed at higher wavenumbers, around 3100 cm⁻¹.

Table 7.3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Cyclopentanone) | 1740 - 1750 |

| C-H Stretch (Cyclopropane) | ~3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Bend | 1350 - 1470 |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would unambiguously establish the relative stereochemistry of any chiral centers and provide insights into the intermolecular interactions within the crystal lattice.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Since this compound possesses a chiral center at the C2 position of the cyclopentanone ring, it can exist as a pair of enantiomers. If the synthesis of this compound is stereoselective, or if a resolution of the enantiomers is performed, chiral chromatography would be essential for determining the enantiomeric excess (ee). Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases could be employed for this purpose. The choice of the chiral stationary phase would be critical and would likely require screening of various columns (e.g., based on cyclodextrins or polysaccharide derivatives) to achieve baseline separation of the enantiomers.

If the synthesis results in diastereomers (which would require an additional chiral center, not present in the basic structure of this compound as named), standard achiral chromatography (HPLC or GC) could be used to determine the diastereomeric ratio (dr).

Strategic Applications of 2 1 Methylcyclopropyl Cyclopentan 1 One in Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

There is no specific information in the scientific literature detailing the utilization of 2-(1-Methylcyclopropyl)cyclopentan-1-one as a building block for the synthesis of complex molecular architectures.

Precursor in the Synthesis of Specialized Chemical Scaffolds

Information regarding the use of this compound as a precursor in the synthesis of specialized chemical scaffolds is not available in the scientific literature.

Utility as a Mechanistic Probe for Investigating Reaction Intermediates and Pathways

There are no documented instances in the scientific literature of this compound being used as a mechanistic probe to investigate reaction intermediates and pathways. The strained cyclopropyl (B3062369) ring could theoretically serve as a reporter group in certain reactions, where its rearrangement or ring-opening could provide insight into the reaction mechanism. However, no such studies have been published.

Given the absence of specific research on this compound, the following table of related but distinct compounds is provided for context on the synthesis and utility of similar structural motifs.

| Compound Name | Application / Finding |

| 2-(2-methylpropyl)cyclopentan-1-one | Listed as a chemical compound with known precursors and downstream products. |

| 2-Methyl-2-cyclopenten-1-one | Identified as a cyclic ketone. |

| Cyclopentenones | Synthesized via various methods including Nazarov cyclization and Pauson-Khand reaction. |

| Cyclopentanones | Synthesized through methods such as the Dieckmann cyclization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.